![molecular formula C22H16N4O3S B2919799 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226458-88-3](/img/no-structure.png)

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

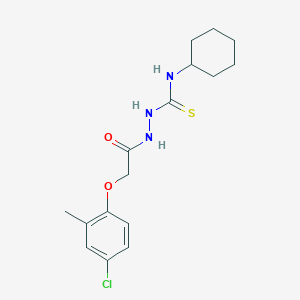

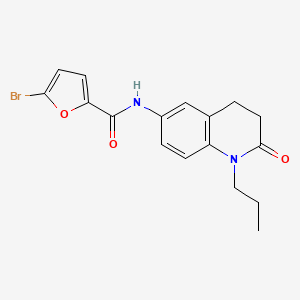

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.46. The purity is usually 95%.

BenchChem offers high-quality 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives are explored for their synthesis and potential biological activities. A study by Kotaiah et al. (2012) focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their antioxidant activity. Certain compounds showed significant radical scavenging activities, suggesting their potential in antioxidant applications (Kotaiah et al., 2012).

Antimicrobial Properties

The antimicrobial activity of these compounds has also been a subject of interest. Vlasov et al. (2015) developed a synthesis approach for these compounds, leading to the discovery of antimicrobial activities against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).

Potential in Anticancer Research

Additionally, the compounds hold promise in anticancer research. El-Gazzar et al. (2006) prepared a thieno[2,3-d]pyrimidine compound fused with a thiazolo ring, which displayed activities such as inhibiting adenosine kinase and exhibiting anticancer properties (El-Gazzar et al., 2006).

Anti-protozoal Potential

Dürüst et al. (2012) investigated 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds for their anti-protozoal and anti-cancer activities, further exemplifying the diverse biological activities of these compounds (Dürüst et al., 2012).

Antiviral and Antihypertensive Applications

El-Essawy et al. (2007) synthesized related compounds which showed moderate antiviral activities against hepatitis B virus, indicating potential antiviral applications (El-Essawy et al., 2007). Russell et al. (1988) synthesized derivatives with potential antihypertensive effects in rats, showcasing the versatility of these compounds in different therapeutic areas (Russell et al., 1988).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the introduction of the oxadiazole and methylphenyl groups.", "Starting Materials": [ "2-Amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine", "Phenylhydrazine", "Methyl 3-bromobenzoate", "Sodium azide", "Copper(I) iodide", "Triphenylphosphine", "Sodium borohydride", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine by reacting methyl 3-bromobenzoate with 2-amino-4,6-dimethylthiophene-3-carbonitrile in the presence of sodium azide, copper(I) iodide, and triphenylphosphine in ethanol.", "Step 2: Reduction of the cyano group in 2-amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine to an amino group using sodium borohydride in ethanol.", "Step 3: Alkylation of the amino group in 2-amino-3-methyl-4,6-dimethylthieno[3,2-d]pyrimidine with chloroacetic acid in the presence of sodium hydroxide in water to form 3-methyl-2-(carboxymethylamino)-4,6-dimethylthieno[3,2-d]pyrimidine.", "Step 4: Cyclization of 3-methyl-2-(carboxymethylamino)-4,6-dimethylthieno[3,2-d]pyrimidine with hydrochloric acid in acetone to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with phenylhydrazine and chloroacetic acid in ethanol to form 3-(phenylhydrazono)-2-thioxo-1,3-thiazolidin-4-one, which is then reacted with m-tolylisocyanate in diethyl ether to form the final product." ] } | |

CAS-Nummer |

1226458-88-3 |

Produktname |

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C22H16N4O3S |

Molekulargewicht |

416.46 |

IUPAC-Name |

3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16N4O3S/c1-14-6-5-9-16(12-14)26-21(27)19-17(10-11-30-19)25(22(26)28)13-18-23-20(24-29-18)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |

InChI-Schlüssel |

WMOMGZJRDXZFHR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2919716.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)

![7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)

![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)

![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)